Cas no 763109-71-3 (5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid)
5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid
- 5-(2-Thienyl)isoxazole-3-carboxylic Acid
- 3-Isoxazolecarboxylicacid, 5-(2-thienyl)-
- 5-thiophen-2-yl-1,2-oxazole-3-carboxylic acid
- 5-THIOPHEN-2-YL-ISOXAZOLE-3-CARBOXYLIC ACID
- 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid
- 5-thien-2-ylisoxazole-3-carboxylic acid
- BAS 07803753
- 5-(2-thienyl)-3-isoxazolecarboxylic acid
- OBTRHBQUXRJHJR-UHFFFAOYSA-N
-
- MDL: MFCD04113955
- Inchi: 1S/C8H5NO3S/c10-8(11)5-4-6(12-9-5)7-2-1-3-13-7/h1-4H,(H,10,11)
- InChI Key: OBTRHBQUXRJHJR-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C1=CC(C(=O)O)=NO1
Computed Properties
- Exact Mass: 194.99900
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 212
- Topological Polar Surface Area: 91.6
Experimental Properties
- Melting Point: 168 °C
- Flash Point: 221.9℃
- PSA: 91.57000
- LogP: 2.10130
5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,2-8°C
5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 027864-250mg |
5-Thiophen-2-yl-isoxazole-3-carboxylic acid |
763109-71-3 | 95% | 250mg |
£30.00 | 2022-03-01 | |
| Fluorochem | 027864-1g |
5-Thiophen-2-yl-isoxazole-3-carboxylic acid |
763109-71-3 | 95% | 1g |
£73.00 | 2022-03-01 | |
| Fluorochem | 027864-5g |
5-Thiophen-2-yl-isoxazole-3-carboxylic acid |
763109-71-3 | 95% | 5g |
£222.00 | 2022-03-01 | |
| Fluorochem | 027864-10g |
5-Thiophen-2-yl-isoxazole-3-carboxylic acid |
763109-71-3 | 95% | 10g |
£379.00 | 2022-03-01 | |
| Ambeed | A182060-250mg |
5-(Thiophen-2-yl)isoxazole-3-carboxylic acid |
763109-71-3 | 95% | 250mg |
$41.0 | 2025-04-17 | |
| Ambeed | A182060-1g |
5-(Thiophen-2-yl)isoxazole-3-carboxylic acid |
763109-71-3 | 95% | 1g |
$67.0 | 2025-04-17 | |
| Ambeed | A182060-5g |
5-(Thiophen-2-yl)isoxazole-3-carboxylic acid |
763109-71-3 | 95% | 5g |
$211.0 | 2025-04-17 | |
| Ambeed | A182060-10g |
5-(Thiophen-2-yl)isoxazole-3-carboxylic acid |
763109-71-3 | 95% | 10g |
$400.00 | 2022-05-16 | |
| Ambeed | A182060-25g |
5-(Thiophen-2-yl)isoxazole-3-carboxylic acid |
763109-71-3 | 95% | 25g |
$868.0 | 2025-04-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XF396-200mg |
5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid |
763109-71-3 | 95% | 200mg |
222.0CNY | 2021-08-05 |
5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid Suppliers
5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid
Introduction to 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid (CAS No. 763109-71-3) and Its Emerging Applications in Chemical Biology
5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid, identified by the chemical identifier CAS No. 763109-71-3, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the oxazole class, characterized by a five-membered ring containing one oxygen atom and two carbon atoms, fused with a thiophene ring—a sulfur-containing aromatic ring. The presence of both oxygen and sulfur in the same molecular framework imparts distinct electronic and steric properties, making it a versatile scaffold for drug discovery and material science applications.
The thiophen-2-yl substituent in the molecule plays a crucial role in modulating its interactions with biological targets. Thiophene derivatives are well-documented for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The combination of the oxazole and thiophene moieties in 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid suggests potential applications in developing novel therapeutic agents. Recent studies have highlighted the compound's ability to interact with various biological pathways, making it a promising candidate for further investigation.
In the realm of medicinal chemistry, the carboxylic acid functional group at the 3-position of the oxazole ring provides a reactive site for further derivatization, enabling the synthesis of more complex analogs with tailored biological properties. This flexibility has allowed researchers to explore its utility in designing inhibitors targeting enzymes involved in metabolic pathways and signal transduction cascades. For instance, derivatives of this compound have been investigated for their potential to modulate kinases and other enzymes implicated in cancer progression.
Recent advancements in computational chemistry have accelerated the discovery of novel bioactive molecules derived from 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid. Molecular docking studies have revealed that this compound can bind to specific pockets on target proteins with high affinity, suggesting its suitability as a lead compound for drug development. Additionally, structure-based drug design approaches have been employed to optimize its binding interactions, leading to the identification of more potent derivatives.
The compound's stability under various physiological conditions makes it an attractive candidate for pharmaceutical applications. Studies have demonstrated its resistance to hydrolysis and oxidation, ensuring prolonged activity in biological systems. Furthermore, its solubility profile allows for easy formulation into diverse delivery systems, including oral and injectable formulations.
From a materials science perspective, 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid has shown promise in the development of advanced materials. Its ability to form coordination complexes with metal ions has been exploited in designing catalysts and sensors. These complexes exhibit enhanced catalytic activity in organic transformations, such as cross-coupling reactions and oxidation processes.
The synthesis of 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid involves multi-step organic reactions that highlight its synthetic versatility. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the desired substituents. Advances in green chemistry principles have also been applied to develop more sustainable synthetic pathways, reducing waste generation and improving yields.
Future research directions for 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid include exploring its potential as an agrochemical agent. Preliminary studies suggest that derivatives of this compound exhibit herbicidal properties without harming non-target organisms. This finding opens up new avenues for developing environmentally friendly crop protection agents.
The integration of machine learning algorithms into drug discovery pipelines has further enhanced the exploration of 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid's therapeutic potential. Predictive models have been developed to identify optimal analogs based on structural features and predicted biological activities. These models have guided experimental efforts toward high-value candidates for preclinical testing.
In conclusion,5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid (CAS No. 763109-71-3) is a multifaceted compound with significant implications across chemical biology and materials science. Its unique structural features and potential biological activities position it as a valuable scaffold for developing novel therapeutics and advanced materials. Continued research efforts are expected to unlock new applications for this compound in various fields.
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